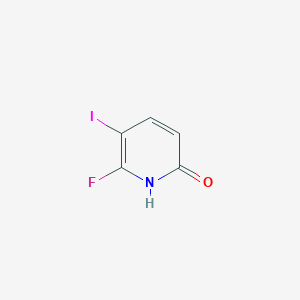

6-Fluoro-5-iodopyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOZRTIYHZBEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743663 | |

| Record name | 6-Fluoro-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884660-48-4 | |

| Record name | 6-Fluoro-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for research purposes only. PF-04447943 is not for human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound. It is important to note that while the query specified CAS number 884660-48-4, the compound of significant interest to the drug development community, PF-04447943, is correctly identified by CAS number 1082744-20-4 . This guide will focus on the properties and applications of PF-04447943.

Introduction

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, a key second messenger in various physiological processes, particularly in the central nervous system.[] This mechanism has positioned PF-04447943 as a valuable tool for investigating the role of the cGMP signaling pathway in synaptic plasticity, memory, and cognitive function.[1] Initially developed with therapeutic potential for cognitive disorders such as Alzheimer's disease, PF-04447943 has been instrumental in preclinical studies to understand the intricate relationship between cGMP modulation and neuronal health.[2][]

Physicochemical Properties of PF-04447943

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. PF-04447943 is a cell-permeable, blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound, making it suitable for both in vitro and in vivo studies targeting the central nervous system.

| Property | Value | Source |

| CAS Number | 1082744-20-4 | |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [] |

| Molecular Weight | 395.46 g/mol | [] |

| Appearance | Off-white solid | |

| Solubility | DMSO: ≥ 54.6 mg/mL | [2] |

| DMF: 25 mg/mL | [4] | |

| Ethanol: 12.5 mg/mL | [4] | |

| Soluble in 0.1N HCl | [5] | |

| Storage Temperature | -20°C |

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 exerts its biological effects through the highly selective inhibition of PDE9A. This enzyme is a key regulator of cGMP signaling cascades that are often independent of the nitric oxide (NO) pathway.

The Role of PDE9A in Neuronal Function

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby controlling the duration and amplitude of their signaling. PDE9A exhibits a high affinity and specificity for cGMP.[1] In the brain, particularly in regions crucial for learning and memory like the hippocampus and cortex, PDE9A plays a significant role in modulating cGMP levels that are critical for synaptic function.[1][2]

PF-04447943-Mediated cGMP Elevation

By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation within neuronal cells. This elevation of cGMP activates downstream effector proteins, most notably cGMP-dependent protein kinases (PKGs). The activation of PKG triggers a cascade of phosphorylation events that ultimately modulate synaptic plasticity, including processes like long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1]

Preclinical and Clinical Insights

In Vitro Efficacy

Studies using cultured hippocampal neurons have demonstrated that PF-04447943 at concentrations of 30-100 nM significantly enhances neurite outgrowth and synapse formation.[1][2] Furthermore, at a concentration of 100 nM, PF-04447943 was shown to facilitate hippocampal slice LTP elicited by a weak tetanic stimulus.[1]

In Vivo Efficacy in Rodent Models

Systemic administration of PF-04447943 in rodents has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid, confirming its ability to engage its target in the central nervous system.[2] In behavioral studies, PF-04447943 (1-3 mg/kg, p.o.) significantly improved performance in various cognitive tasks, including the novel object recognition test in rats and the Y-maze spatial recognition memory task in mice.[2][4] Notably, some studies suggest an inverted U-shaped dose-response curve for its efficacy in enhancing memory.[1]

Clinical Trials in Alzheimer's Disease

A Phase 2 multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of PF-04447943 in patients with mild to moderate Alzheimer's disease.[6] Subjects were treated with 25 mg of PF-04447943 twice daily for 12 weeks.[6] The results indicated that while the drug was generally safe and well-tolerated, it did not lead to statistically significant improvements in cognition, behavior, or global change compared to placebo.[6][7][8] The most common adverse events reported were gastrointestinal in nature, including diarrhea and nausea.[6]

Experimental Protocols

Neurite Outgrowth Assay

This protocol provides a framework for assessing the effect of PF-04447943 on neurite outgrowth in primary hippocampal neurons.

Materials:

-

Primary hippocampal neurons

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine and laminin-coated culture plates

-

PF-04447943 stock solution (in DMSO)

-

Paraformaldehyde (PFA)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Plating: Plate dissociated primary hippocampal neurons on poly-D-lysine and laminin-coated plates at a suitable density.[9][10]

-

Compound Treatment: After allowing the neurons to adhere for 24 hours, replace the medium with fresh medium containing various concentrations of PF-04447943 (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or vehicle control (DMSO).[1][2]

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.[10]

-

Fixation and Staining:

-

Fix the cells with 4% PFA for 20-30 minutes at room temperature.[9]

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.[9]

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining for 2 hours at room temperature.[9]

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software.

-

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess recognition memory in rodents.[11][12][13][14]

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm)

-

Two identical objects (familiar objects)

-

One novel object, distinct from the familiar objects in shape and texture but of similar size.

Procedure:

-

Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[11][12]

-

Familiarization/Training (Day 2):

-

Administer PF-04447943 (e.g., 1 mg/kg, p.o.) or vehicle control to the animals 30-60 minutes before the training session.

-

Place two identical objects in the arena.

-

Allow the animal to explore the objects for a set period (e.g., 10 minutes).[11]

-

-

Testing (Day 2):

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects).

-

A higher DI indicates better recognition memory.

-

Safety and Handling

PF-04447943 should be handled with care in a laboratory setting.[15] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Suppliers of PF-04447943

A variety of chemical suppliers offer PF-04447943 for research purposes. It is crucial to source high-purity compounds for reliable and reproducible experimental results.

| Supplier | Product Number | Purity | Website |

| Sigma-Aldrich | 538337 | ≥97% (HPLC) | --INVALID-LINK-- |

| Cayman Chemical | 15309 | ≥98% | --INVALID-LINK--[4] |

| APExBIO | A4232 | >99% | --INVALID-LINK--[1] |

| Axon Medchem | 2148 | 99% | --INVALID-LINK--[5] |

| BOC Sciences | BOC-1850 | >98% | --INVALID-LINK--[2][] |

| MyBioSource | MBS387624 | >98% | --INVALID-LINK--[16] |

| MedChemExpress | HY-13279 | 99.89% | --INVALID-LINK--[17] |

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that serves as an invaluable pharmacological tool for researchers in neuroscience and drug discovery. Its ability to elevate cGMP levels in the brain has provided significant insights into the role of this signaling pathway in cognitive processes. While clinical trials in Alzheimer's disease did not demonstrate efficacy, the preclinical data on its pro-cognitive and neuroplasticity-enhancing effects continue to make it a compound of high interest for fundamental research into the mechanisms of learning and memory.

References

- 1. apexbt.com [apexbt.com]

- 2. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. caymanchem.com [caymanchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. evotec.com [evotec.com]

- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. One moment, please... [b-neuro.com]

- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. mybiosource.com [mybiosource.com]

- 17. medchemexpress.com [medchemexpress.com]

The Strategic Deployment of 6-Fluoro-5-iodopyridin-2-ol in Modern Drug Discovery: A Technical Guide

Abstract

The pyridin-2-one scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, strategically functionalized derivative: 6-Fluoro-5-iodopyridin-2-ol. We will dissect the molecule's constituent parts—the pyridinone core, the fluorine atom, and the iodine atom—to illuminate their individual and synergistic contributions to molecular design. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this compound can be leveraged as a powerful building block in fragment-based drug discovery (FBDD), lead optimization, and the synthesis of novel chemical libraries. Detailed experimental protocols, workflow diagrams, and structure-activity relationship (SAR) rationales are provided to offer a practical framework for its application in contemporary drug discovery campaigns.

The Pyridin-2-one Core: A Privileged Scaffold

The 2-pyridone ring system is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in medicinal chemistry.[3] Its prevalence stems from a unique combination of properties that make it an attractive scaffold for engaging with biological targets.

-

Hydrogen Bonding Capabilities: The pyridinone moiety possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen), enabling it to form crucial interactions within protein binding sites.[2]

-

Bioisosteric Versatility: The 2-pyridone ring is a well-established bioisostere for amides, phenols, pyridines, and pyrimidines, allowing for scaffold hopping and the fine-tuning of physicochemical properties.[1][3]

-

Favorable Physicochemical Profile: Pyridinone derivatives often exhibit a desirable balance of aqueous solubility and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][4]

-

Metabolic Stability: The pyridinone core generally demonstrates good metabolic stability, a key attribute for developing drug candidates with suitable half-lives.[3]

These inherent characteristics make the pyridinone scaffold an excellent starting point for the design of inhibitors targeting a wide array of protein classes, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Strategic Functionalization: The Roles of Fluorine and Iodine

The true potential of this compound lies in the strategic placement of its halogen substituents. Both fluorine and iodine offer unique and powerful tools for the medicinal chemist to modulate a molecule's properties.

The Impact of the Fluorine Atom

The introduction of fluorine into drug candidates has become a widespread strategy in modern medicinal chemistry.[5][6] Its small van der Waals radius (1.47 Å), close to that of a hydrogen atom (1.20 Å), means it can often be introduced with minimal steric perturbation.[7] However, its high electronegativity imparts profound effects on the molecule's electronic and physicochemical properties.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering their ionization state at physiological pH and thereby influencing target engagement and cell permeability.

-

Enhanced Metabolic Stability: Fluorine substitution at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[8]

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity.[9]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be exploited to pre-organize the ligand for optimal binding to its target.

The Versatility of the Iodine Atom

The iodine atom at the 5-position serves as a versatile synthetic handle and a potential interaction partner.

-

Vector for Chemical Elaboration: The carbon-iodine bond is readily amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse chemical functionalities to explore the surrounding chemical space and build out structure-activity relationships (SAR).

-

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can participate in a non-covalent interaction called halogen bonding with electron-rich atoms like oxygen or nitrogen in a protein's binding site.[10] This can be a powerful tool for enhancing binding affinity and selectivity.

-

Bioisosteric Replacement: The bulky tert-butyl group can sometimes be mimicked by an iodine atom in terms of size and volume.[11]

Potential Applications in Drug Discovery Campaigns

The unique combination of a privileged scaffold and strategically placed functional groups makes this compound a highly valuable starting point for several drug discovery strategies.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 238.99 g/mol , this compound fits within the "rule of three" for fragment-based screening. Its hydrogen bonding capacity makes it an ideal candidate for identifying initial low-affinity "hits" that can then be grown into more potent leads.

Caption: FBDD workflow leveraging this compound.

Lead Optimization and SAR Studies

Once a lead compound containing the this compound scaffold is identified, the fluorine and iodine atoms provide precise handles for systematic optimization.

Caption: SAR vectors on the this compound scaffold.

Synthesis of Focused Chemical Libraries

The reactivity of the iodine atom allows for the parallel synthesis of a focused library of analogs, which can be screened against a panel of related targets (e.g., a kinase panel) to identify potent and selective inhibitors.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the this compound core.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a microwave vial, add this compound, the boronic acid/ester, palladium catalyst, and base.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture.

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The use of a palladium catalyst facilitates the coupling of the aryl iodide with the boronic acid derivative. The base is required to activate the boronic acid for transmetalation to the palladium center. Microwave irradiation can significantly accelerate the reaction rate.

Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Materials:

-

Test compound (1 µM final concentration)

-

Human Liver Microsomes (0.5 mg/mL final concentration)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching)

Procedure:

-

Pre-incubate the test compound with HLM in phosphate buffer at 37 °C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Rationale: This in vitro assay provides an early assessment of the metabolic stability of a compound. The disappearance of the parent compound over time in the presence of liver microsomes and the necessary cofactor (NADPH) is indicative of its susceptibility to phase I metabolism. This data is crucial for predicting in vivo pharmacokinetic behavior.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Fragments

| Compound | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |

| This compound | 238.99 | 1.35 | 1 | 2 |

| Pyridin-2-ol | 95.09 | 0.25 | 1 | 2 |

| 6-Fluoropyridin-2-ol | 113.09 | 0.45 | 1 | 2 |

| 5-Iodopyridin-2-ol | 220.99 | 1.28 | 1 | 2 |

Calculated values.

Conclusion

This compound is not merely another halogenated heterocycle; it is a meticulously designed chemical tool poised for significant impact in drug discovery. The convergence of a privileged pyridinone core with the distinct and complementary properties of fluorine and iodine provides medicinal chemists with a versatile platform for FBDD, lead optimization, and library synthesis. The strategic application of this building block, guided by the principles of modern medicinal chemistry and the experimental frameworks outlined in this guide, can accelerate the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Tautomeric Forms of 6-Fluoro-5-iodopyridin-2-ol

Abstract

This technical guide provides a comprehensive investigation into the tautomeric equilibrium of 6-Fluoro-5-iodopyridin-2-ol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We will explore the fundamental principles of pyridin-2-ol tautomerism, the influence of substituents and solvent on the equilibrium, and present detailed experimental and computational methodologies for the characterization of the lactam and lactim forms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this class of compounds.

Introduction: The Dynamic Nature of Pyridin-2-ol Tautomerism

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of organic chemistry. In the realm of heterocyclic compounds, the tautomerism of 2-hydroxypyridine and its derivatives is a classic and extensively studied case.[1][2] This equilibrium involves the migration of a proton and a concurrent shift of a double bond, resulting in two distinct forms: the aromatic lactim (2-hydroxypyridine) form and the non-aromatic but highly polar lactam (pyridin-2(1H)-one) form.

The position of this equilibrium is not fixed; it is a delicate balance influenced by a variety of factors including the phase (solid, liquid, or gas), the polarity of the solvent, and the electronic nature of substituents on the pyridine ring.[1][2][3] Understanding and controlling this equilibrium is of paramount importance in drug discovery, as the different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic profiles.

This guide focuses specifically on this compound, a molecule featuring two halogen substituents with opposing electronic effects. The strongly electron-withdrawing fluorine atom and the less electronegative but polarizable iodine atom introduce a unique electronic environment that influences the tautomeric preference.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be depicted as follows:

Caption: Tautomeric equilibrium of this compound.

The electron-withdrawing nature of the fluorine atom is known to decrease the electron density of the pyridine ring, which in turn reduces the basicity of the nitrogen atom.[4] This effect would be expected to disfavor the protonation of the nitrogen, thus potentially shifting the equilibrium towards the lactim (pyridin-2-ol) form. Conversely, the high polarity of the pyridone (lactam) form is stabilized in polar solvents through hydrogen bonding.[2][3] Therefore, a comprehensive investigation requires examining the compound in various environments.

Experimental Characterization of Tautomeric Forms

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and is particularly well-suited for studying tautomeric equilibria.[5][6][7][8] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation between the lactam and lactim forms.

3.1.1. Predicted ¹H and ¹³C NMR Chemical Shifts

| Tautomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |

| Lactim (Pyridin-2-ol) | - Aromatic protons in the range of 7.0-8.0 ppm. - A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent. | - C2 carbon (bearing the -OH group) expected around 160-170 ppm. - Other aromatic carbons in the range of 100-150 ppm. |

| Lactam (Pyridin-2-one) | - A broad singlet for the N-H proton, typically downfield (>10 ppm). - Olefinic protons in the range of 6.0-7.5 ppm. | - C2 carbon (carbonyl group) expected significantly downfield, around 170-180 ppm. - Other sp² carbons in the range of 100-140 ppm. |

3.1.2. Experimental Protocol for NMR Analysis

Caption: Experimental workflow for NMR analysis of tautomerism.

Causality behind Experimental Choices:

-

Solvent Variation: The choice of a range of solvents with varying polarities is crucial. Non-polar solvents are expected to favor the less polar lactim form, while polar solvents will stabilize the more polar lactam form through dipole-dipole interactions and hydrogen bonding.[1][2]

-

Temperature Control: Tautomeric equilibrium can be temperature-dependent. Maintaining a constant temperature ensures reproducible results.

-

2D NMR: For complex spectra, 2D NMR techniques are invaluable for confirming the connectivity of atoms and definitively assigning signals to the correct tautomer.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying conjugated systems. The lactim (aromatic) and lactam (non-aromatic, but conjugated) forms of this compound are expected to have distinct absorption maxima (λ_max).[9] By analyzing the changes in the UV-Vis spectrum in different solvents, the position of the tautomeric equilibrium can be inferred.[10]

3.2.1. Expected Spectral Features

| Tautomer | Expected λ_max |

| Lactim (Pyridin-2-ol) | Expected to have a λ_max at a shorter wavelength, characteristic of a substituted pyridine ring. |

| Lactam (Pyridin-2-one) | Expected to have a λ_max at a longer wavelength due to the extended conjugation of the α,β-unsaturated carbonyl system. |

3.2.2. Experimental Protocol for UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a volatile solvent (e.g., methanol).

-

Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λ_max in each solvent and correlate the changes in the spectra with the polarity of the solvent to infer the predominant tautomeric form.

X-ray Crystallography

For the solid state, single-crystal X-ray diffraction provides the most definitive structural information.[11][12][13] It can unambiguously determine the positions of all atoms, including the hydrogen atom, thus confirming which tautomer is present in the crystalline form. Generally, in the solid state, the pyridone (lactam) form is favored due to its ability to form strong intermolecular hydrogen bonds.[1][3]

Computational Modeling of Tautomeric Equilibrium

In conjunction with experimental data, computational chemistry provides valuable insights into the intrinsic stability of the tautomers and the energetic barriers to their interconversion.[14][15][16][17][18]

4.1. Computational Methodology

Caption: Workflow for computational analysis of tautomerism.

Rationale for Method Selection:

-

DFT (B3LYP): Density Functional Theory, particularly with the B3LYP functional, has been shown to provide a good balance of accuracy and computational cost for studying tautomeric equilibria in heterocyclic systems.[14]

-

Basis Set: The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions and polarization functions, which are important for accurately describing the electronic structure and non-covalent interactions.

-

Solvation Model: The Polarizable Continuum Model (PCM) is a widely used and effective method for accounting for the bulk effects of a solvent on the relative energies of the tautomers.[19]

Conclusion

The tautomerism of this compound is a complex interplay of electronic and environmental factors. A thorough investigation, combining the power of NMR and UV-Vis spectroscopy with the precision of X-ray crystallography and the predictive capabilities of computational chemistry, is essential for a complete understanding. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the tautomeric preferences of this and similar heterocyclic systems, which is critical for the rational design of new molecules in drug discovery and materials science.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-5-iodopyridin-2-ol in Common Laboratory Solvents

Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel heterocyclic compound, 6-Fluoro-5-iodopyridin-2-ol. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust, scientifically-grounded approach for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles and regulatory guidelines for the characterization of pharmaceutical compounds. This guide will detail the rationale behind solvent selection, experimental design for solubility and forced degradation studies, and the application of modern analytical techniques for quantification and degradant identification.

Introduction and Physicochemical Overview

This compound is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a fluorine atom, an iodine atom, and a hydroxyl group on the pyridine ring suggests a molecule with a unique electronic and steric profile, likely influencing its solubility, stability, and reactivity. A thorough understanding of these properties is paramount for its effective use in research and development, particularly in drug discovery where bioavailability and shelf-life are critical.

Physicochemical Properties (Predicted and Known):

While extensive experimental data is not available, we can infer certain properties based on its structure and related compounds.[2][3][4]

| Property | Predicted/Known Value/Information | Source |

| CAS Number | 884660-48-4 | [1] |

| Molecular Formula | C₅H₃FINO | [1] |

| Molecular Weight | 242.99 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[3] |

| pKa | The pyridinol tautomerism and the electron-withdrawing halogens will influence the acidity of the hydroxyl group and the basicity of the ring nitrogen. Experimental determination is crucial. | N/A |

| LogP | The presence of both a lipophilic iodine atom and a hydrophilic hydroxyl group suggests a moderate octanol-water partition coefficient. This will be a key determinant of its solubility profile. | N/A |

Solubility Assessment: A Foundational Study

Determining the solubility of this compound in a range of common laboratory solvents is a critical first step in its characterization. This data informs decisions on formulation, purification, and the design of subsequent biological and chemical assays.

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and proticities to build a comprehensive solubility profile. The following solvents are recommended for an initial screen:

-

Aqueous Buffers (pH 3, 7.4, 9): To understand the pH-dependent solubility, which is critical for predicting its behavior in biological systems.

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol (IPA), Water. These solvents can engage in hydrogen bonding and are common in synthesis and purification.

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone. These are excellent solubilizing agents for a wide range of organic compounds.

-

Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Heptane. These will help to understand the lipophilic character of the molecule.

Experimental Workflow for Solubility Determination

The equilibrium solubility method is a reliable and widely used technique. The following workflow is recommended:

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation

The results should be compiled into a clear and concise table.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |

| Water | 10.2 | To be determined | |

| pH 3 Buffer | N/A | To be determined | |

| pH 7.4 Buffer | N/A | To be determined | |

| pH 9 Buffer | N/A | To be determined | |

| Methanol | 5.1 | To be determined | |

| Ethanol | 4.3 | To be determined | |

| DMSO | 7.2 | To be determined | |

| Acetonitrile | 5.8 | To be determined | |

| Dichloromethane | 3.1 | To be determined | |

| Heptane | 0.1 | To be determined |

Stability Studies: Unveiling the Molecule's Resilience

Stability studies, particularly forced degradation, are essential to identify potential degradation pathways and products.[5][6][7][8] This information is crucial for establishing appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Forced Degradation Protocol

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][9] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[5]

The following stress conditions are recommended for this compound:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Pyridinol derivatives can be particularly unstable in alkaline conditions.[9]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Solid compound heated in an oven (e.g., 80°C).

-

Photostability: Exposure to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique.[10][11][12][13]

Key considerations for the HPLC method include:

-

Column: A C18 column is a good starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or nonpolar degradants.

-

Detector: A UV-Vis detector is standard. The detection wavelength should be set at the λmax of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[11] It provides molecular weight information and fragmentation patterns that can help elucidate the structures of the degradants.

Data Interpretation and Reporting

The results of the solubility and stability studies should be presented in a clear and logical manner.

Solubility Report:

-

A table summarizing the solubility in various solvents.

-

A discussion of the solubility profile in the context of the molecule's structure and potential applications.

Stability Report:

-

A summary table of the percentage degradation under each stress condition.

-

Chromatograms showing the separation of the parent compound and its degradation products.

-

Proposed degradation pathways based on the identified degradants.

-

Recommendations for storage and handling of this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental workflows and employing validated analytical methods, researchers can generate the critical data needed to advance the development of this promising compound. The insights gained from these studies will be invaluable for formulation development, process optimization, and regulatory submissions.

References

- 1. americanelements.com [americanelements.com]

- 2. 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氟-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uvadoc.uva.es [uvadoc.uva.es]

An In-Depth Technical Guide to the Synthesis and Exploration of 6-Fluoro-5-iodopyridin-2-ol Derivatives

This guide provides a comprehensive overview of the synthesis, characterization, and derivatization of 6-fluoro-5-iodopyridin-2-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The unique arrangement of a fluorine atom, an iodine atom, and a hydroxyl group on the pyridine scaffold offers a versatile platform for the synthesis of novel compounds with significant therapeutic potential.

Introduction: The Strategic Value of Fluorinated and Iodinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1] The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to target proteins.[2][3] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an extended drug half-life.[2]

Simultaneously, the presence of an iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4] This dual functionality of the this compound core makes it a highly valuable precursor for creating diverse libraries of compounds for biological screening.

Physicochemical Properties and Tautomerism

A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. The strong electron-withdrawing nature of the fluorine atom at the 6-position is expected to influence this equilibrium, potentially favoring the pyridin-2-ol tautomer. Understanding and controlling this tautomerism is crucial as it dictates the molecule's aromaticity, hydrogen-bonding capabilities, and overall three-dimensional shape, all of which are critical for biological activity.

Synthesis of the this compound Core

The synthesis of this compound (CAS Number: 884660-48-4) can be logically approached through a two-step sequence starting from the commercially available 6-fluoropyridin-2-ol.[2][5] This strategy involves the synthesis of the fluorinated precursor followed by a regioselective iodination.

Part 1: Synthesis of 6-Fluoropyridin-2-ol

The starting material, 6-fluoropyridin-2-ol, can be synthesized from 2,6-difluoropyridine via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 6-Fluoropyridin-2-ol

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,6-difluoropyridine in an aqueous solution of a suitable hydroxide salt (e.g., sodium hydroxide).

-

Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoropyridin-2-ol.

Part 2: Regioselective Iodination of 6-Fluoropyridin-2-ol

The introduction of an iodine atom at the 5-position of the 6-fluoropyridin-2-ol ring is achieved through electrophilic aromatic iodination. The hydroxyl group at the 2-position and the fluorine at the 6-position are ortho, para-directing, and the nitrogen atom deactivates the ring towards electrophilic substitution. The 3- and 5-positions are the most activated sites for electrophilic attack.

Experimental Protocol: Iodination of 6-Fluoropyridin-2-ol

A proposed method for the regioselective iodination at the C5 position is based on established protocols for the iodination of pyridones and other activated heterocyclic systems.[6][7]

-

Reagents: A variety of iodinating agents can be employed, such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or a mixture of molecular iodine and an oxidizing agent.[8][9]

-

Reaction Conditions: Dissolve 6-fluoropyridin-2-ol in a suitable solvent (e.g., N,N-dimethylformamide, acetic acid, or a chlorinated solvent). Add the iodinating reagent portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with characteristic coupling constants.[10] |

| ¹³C NMR | The spectrum will display five signals for the carbon atoms of the pyridine ring. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts and coupling patterns (in the case of C-F).[10] |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₅H₃FINO, MW: 238.99).[2] |

Exploration of this compound Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its potential for diversification through palladium-catalyzed cross-coupling reactions at the C5-iodo position.[11] This allows for the introduction of a wide array of substituents, leading to the generation of novel chemical entities for drug discovery programs.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-derivative with an organoboron reagent.[12] This reaction is tolerant of a wide range of functional groups and is extensively used in the pharmaceutical industry.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete.

-

Purification: After work-up, the desired coupled product can be purified by column chromatography.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functionalities in medicinal chemistry. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: Combine this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine or diisopropylethylamine).

-

Solvent: The reaction is typically carried out in a solvent such as THF or DMF.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Purification: Standard work-up and purification by column chromatography will yield the alkynylated derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[4]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

-

Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are commonly used.

-

Reaction Conditions: Heat the reaction mixture, typically between 80 and 110 °C.

-

Purification: After completion, the reaction is worked up and the product is purified by column chromatography.

Visualizing the Synthetic and Exploratory Pathways

Caption: Synthetic pathway to this compound and its subsequent diversification via cross-coupling reactions.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The true power of this building block is realized in its capacity for diversification through modern cross-coupling methodologies. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the chemical space around this versatile heterocyclic core, paving the way for the discovery of next-generation pharmaceuticals.

References

- 1. americanelements.com [americanelements.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(884660-48-4) 1H NMR spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 5-Fluoro-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR [m.chemicalbook.com]

The Strategic Screening of Novel 6-Fluoro-5-iodopyridin-2-ol Analogs: A Technical Guide to Unveiling Biological Potential

Foreword: The Rationale for a Focused Exploration

In the landscape of contemporary drug discovery, the pyridin-2-ol scaffold represents a "privileged structure," a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. The introduction of specific halogen substituents, namely fluorine and iodine, at the 6- and 5-positions respectively, imparts unique physicochemical properties that can profoundly influence biological activity. The high electronegativity of fluorine can enhance binding affinity and metabolic stability, while the larger iodine atom can serve as a valuable handle for further chemical modification or act as a key interacting moiety with the target protein. This guide provides a comprehensive framework for the systematic biological activity screening of novel 6-fluoro-5-iodopyridin-2-ol analogs, with a primary focus on anticancer and antimicrobial activities, underpinned by a plausible mechanism of action in kinase inhibition.

I. The Initial Hypothesis: Targeting Key Cellular Processes

The core hypothesis driving this screening cascade is that the this compound scaffold is a promising candidate for the development of both anticancer and antimicrobial agents. This is predicated on the established activities of related halogenated pyridine and pyridinone derivatives.[1][2] A significant body of research suggests that many pyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[1][3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase implicated in tumor angiogenesis, and its inhibition is a validated strategy in cancer therapy.[4][5][6][7] Therefore, a targeted screen against VEGFR-2 is a logical starting point.

Furthermore, the antimicrobial potential of novel heterocyclic compounds is a field of intense investigation. The unique electronic and steric properties of the this compound core may enable it to disrupt essential microbial processes, making it a candidate for the development of new anti-infective agents.

This guide will detail a tiered screening approach, beginning with broad-spectrum anticancer and antimicrobial assays, followed by a more focused investigation into a specific molecular target, VEGFR-2.

II. A Tiered Approach to Biological Activity Screening

A systematic and resource-efficient screening strategy is paramount. The proposed workflow begins with broad, cell-based, and whole-organism assays to identify general activity, followed by more specific, target-based assays to elucidate the mechanism of action.

Caption: A tiered workflow for the biological screening of novel this compound analogs.

III. In Vitro Anticancer Screening: The MTT Assay

The initial assessment of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for measuring cell viability and proliferation.[8][9]

Principle

Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol

-

Cell Culture:

-

Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[8]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each this compound analog in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[8]

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Data Presentation

| Compound ID | R1 Group | R2 Group | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT116 |

| Analog 1 | H | H | 15.2 | 22.8 | 18.5 |

| Analog 2 | CH3 | H | 8.7 | 12.1 | 9.9 |

| Analog 3 | H | Cl | 5.4 | 7.9 | 6.1 |

| Doxorubicin | - | - | 0.98 | 1.2 | 1.1 |

IV. Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the novel analogs, standard methods such as the Kirby-Bauer disk diffusion assay and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) will be employed.[10][11][12][13][14]

A. Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) from an 18-24 hour culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]

-

-

Disk Application:

-

Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of each analog onto the surface of the inoculated agar plate.

-

Gently press each disk to ensure complete contact with the agar.

-

Include a positive control disk (e.g., ampicillin) and a negative control disk (impregnated with the solvent used to dissolve the compounds, e.g., DMSO).

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-

B. Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of antimicrobial activity.

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each analog in Mueller-Hinton broth.[10]

-

-

Inoculum Preparation and Addition:

-

Prepare a standardized inoculum as described for the disk diffusion method and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Controls:

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

-

Incubation and MIC Determination:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Data Presentation

| Compound ID | R1 Group | R2 Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Analog 1 | H | H | 12 | 8 | 64 | >128 |

| Analog 2 | CH3 | H | 18 | 10 | 16 | 128 |

| Analog 3 | H | Cl | 22 | 15 | 8 | 32 |

| Ampicillin | - | - | 28 | 25 | 2 | 4 |

V. Mechanistic Elucidation: VEGFR-2 Kinase Inhibition Assay

For analogs demonstrating significant anticancer activity, a direct in vitro kinase assay against VEGFR-2 will be performed to investigate the underlying mechanism of action. An Enzyme-Linked Immunosorbent Assay (ELISA)-based format is a common and reliable method.[4][5][6][7][15][16]

Principle

The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by VEGFR-2. The amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

Caption: Workflow for a VEGFR-2 inhibitor screening chemiluminescence assay.

Detailed Protocol (Chemiluminescence Assay Kit Example)

This protocol is adapted from a commercially available VEGFR-2 inhibitor screening assay kit.[15]

-

Plate Coating:

-

A 96-well plate is pre-coated with VEGF165 protein.

-

-

Blocking:

-

Wash the plate and add a blocking buffer to each well to prevent non-specific binding. Incubate for 1 hour at room temperature.

-

-

Inhibitor and Enzyme Incubation:

-

Prepare serial dilutions of the test analogs in a suitable buffer.

-

Add the diluted analogs to the designated wells.

-

Add a solution of biotinylated VEGFR-2 to the wells containing the test compounds and to the positive control wells.

-

Incubate the plate for 1 hour at room temperature with gentle agitation.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate again.

-

Add an ECL (Enhanced Chemiluminescence) substrate to each well.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescence signal using a microplate reader.

-

The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate the percentage of inhibition and determine the IC50 value for each active analog.

-

Data Presentation

| Compound ID | R1 Group | R2 Group | VEGFR-2 Inhibition IC50 (nM) |

| Analog 2 | CH3 | H | 150 |

| Analog 3 | H | Cl | 45 |

| Sorafenib | - | - | 54 |

VI. Conclusion and Future Directions

This technical guide outlines a robust and logical workflow for the initial biological characterization of novel this compound analogs. By employing a tiered screening approach, researchers can efficiently identify compounds with promising anticancer and/or antimicrobial activities and begin to elucidate their mechanisms of action. Positive hits from this screening cascade would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, evaluation in additional cancer cell lines or microbial strains, and in vivo efficacy studies in relevant animal models. The insights gained from this systematic approach will be instrumental in advancing this promising class of compounds through the drug discovery pipeline.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. theaspd.com [theaspd.com]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 12. pdb.apec.org [pdb.apec.org]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Fluoro-5-iodopyridin-2-ol in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide

Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors, which target the ATP-binding site of protein kinases to disrupt aberrant signaling pathways that drive tumor growth and proliferation.[1] Within the vast chemical space of potential inhibitors, certain core structures, often referred to as "privileged scaffolds," have emerged as particularly effective starting points for drug design due to their inherent ability to form key interactions with the kinase hinge region.[2] The pyridine and pyridinone rings are prominent among these, found in numerous approved and investigational drugs.[3] This guide focuses on a highly strategic building block, 6-Fluoro-5-iodopyridin-2-ol , and elucidates its pivotal role in the synthesis of potent and selective kinase inhibitors.

The unique trifecta of functionalities on this pyridinone core—a fluorine atom, an iodine atom, and a hydroxyl group—provides a powerful and versatile platform for medicinal chemists. The strategic incorporation of fluorine can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[4][5] The iodine atom serves as a versatile synthetic handle for introducing molecular complexity through modern palladium-catalyzed cross-coupling reactions.[6] The pyridin-2-ol tautomer allows for crucial hydrogen bonding interactions within the kinase active site, mimicking the adenine region of ATP.[7][8] This guide will provide an in-depth exploration of the chemical rationale, synthetic methodologies, and biological significance of employing this compound in the design of advanced kinase inhibitors, with a particular focus on inhibitors of Pim-1 kinase, a key target in various cancers.[9][10][11]

The Strategic Advantage of the this compound Scaffold

The specific arrangement of substituents on the this compound ring is not arbitrary; it is a product of rational drug design aimed at optimizing both synthetic accessibility and final compound efficacy.

-

The 6-Fluoro Substituent: The fluorine atom at the 6-position plays a multifaceted role. Its high electronegativity can modulate the pKa of the pyridinone ring, influencing its hydrogen bonding capabilities.[12] Furthermore, the C-F bond is exceptionally stable, often rendering the molecule more resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles.[13]

-

The 5-Iodo Substituent: The carbon-iodine bond is the key to synthetic diversification. Its relative weakness makes it an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the precise and controlled introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

-

The Pyridin-2-ol Core: This moiety is a bioisostere of the purine ring of ATP and is crucial for binding to the kinase hinge region. The hydroxyl group (in the pyridin-2-ol tautomer) and the adjacent ring nitrogen can act as both hydrogen bond donors and acceptors, forming a bidentate interaction that anchors the inhibitor in the active site. Crystal structures of related inhibitors bound to Pim-1 kinase confirm this binding mode.[7][8]

The interplay of these three features makes this compound a highly valuable starting material for building libraries of potent and selective kinase inhibitors.

Core Synthetic Methodologies: A Practical Guide

The true power of the this compound scaffold is unlocked through palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for elaborating the core structure.[6]

Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a library of kinase inhibitors from this compound involves a series of palladium-catalyzed reactions at the 5-position.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]

- 8. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 6-Fluoro-5-iodopyridin-2-ol for the Synthesis of Novel Biaryl Scaffolds

Introduction: The Significance of Fluorinated Pyridinols in Modern Drug Discovery

Substituted pyridin-2-ols are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 6-Fluoro-5-iodopyridin-2-ol is a valuable building block that allows for the strategic introduction of a fluorinated pyridinol moiety into more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it an ideal method for the arylation of this key intermediate.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, along with an in-depth discussion of the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[2] The reactivity of the organic halide in this step generally follows the trend I > Br > Cl.[5] The electron-withdrawing nature of the fluorine and the pyridyl nitrogen in our substrate is expected to facilitate this step.[5]

-

Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the coupling of this compound with phenylboronic acid as a model system. The conditions can be adapted for other boronic acids with appropriate optimization.

Materials and Reagents

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)[9][10][11]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)[8]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)[5]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (argon or nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[12]

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step.[5]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically after 2-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-